3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
This compound is a pyrrolo-pyrazolone derivative characterized by a polycyclic core structure with three distinct substituents:
- 2-Hydroxyphenyl group: Aromatic ring with a hydroxyl group at the ortho position, enabling hydrogen bonding interactions.
- 3-Methoxyphenyl group: Aromatic ring with a methoxy group at the meta position, contributing electron-donating effects.
- Tetrahydrofuran-2-ylmethyl group: A cyclic ether substituent, enhancing solubility and conformational flexibility compared to linear alkyl chains.
The molecular formula is C₂₄H₂₃N₃O₄ (molecular weight: 417.46 g/mol), distinguishing it from analogs through its unique combination of substituents and stereoelectronic properties.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H23N3O4/c1-29-15-7-4-6-14(12-15)22-19-20(17-9-2-3-10-18(17)27)24-25-21(19)23(28)26(22)13-16-8-5-11-30-16/h2-4,6-7,9-10,12,16,22,27H,5,8,11,13H2,1H3,(H,24,25) |
InChI Key |
LVZUAPLWQJMFAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Solubility and Flexibility :
- The tetrahydrofuran-2-ylmethyl group in the target compound improves solubility in polar solvents (e.g., DMF, THF) compared to the propyl group in or the 3-hydroxypropyl chain in . This is critical for bioavailability in pharmacological applications.
Electronic Effects :
- The meta-methoxy group in the target compound induces moderate electron-donating effects, contrasting with the para-methoxy group in , which may cause steric hindrance in planar molecular conformations .
Synthetic Challenges :
- The tetrahydrofuran moiety in the target compound likely requires specialized cyclization steps, as seen in analogs synthesized via THF-mediated reactions . By contrast, linear alkyl chains (e.g., propyl in ) are introduced via simpler alkylation protocols.
Implications for Research and Development
- Pharmacological Potential: The tetrahydrofuran group’s balance of lipophilicity and solubility makes the target compound a promising candidate for central nervous system (CNS) drug development, where blood-brain barrier penetration is critical.
- Crystallographic Analysis : Structural characterization of analogs (e.g., ) often employs SHELX or ORTEP-III software for single-crystal diffraction studies, suggesting similar methods could resolve the target compound’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
